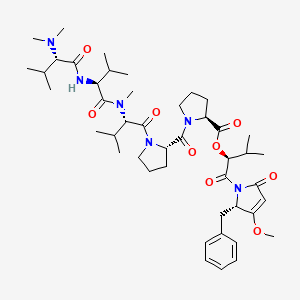

Dolastatin 15

描述

This compound is a depsipeptide originally isolated from the marine mollusk Dolabella auricularia with potential antineoplastic activity. Less potent than the structurally-related compound dolastatin 10, this compound binds weakly to tubulin and blocks microtubule assembly, thereby inhibiting mitosis. this compound also induces tumor cell apoptosis through a mechanism involving bcl-2, an oncoprotein that is overexpressed in some cancers. (NCI04)

from Dolabella auricularia; seven subunit depsipeptide

属性

IUPAC Name |

[(2S)-1-[(2S)-2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl]-3-methyl-1-oxobutan-2-yl] (2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68N6O9/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53)/t31-,32-,33-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKSHSFQQRCAFW-CCVNJFHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C(C)C)C(=O)N3[C@H](C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924629 | |

| Record name | Dolastatin 15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

837.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123884-00-4 | |

| Record name | Dolastatin 15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123884004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dolastatin 15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOLASTATIN 15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9ZKS885H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Dolastatin 15: A Potent Antimitotic Agent from the Sea Hare Dolabella auricularia

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dolastatin 15, a structurally unique depsipeptide, has garnered significant attention in the field of oncology due to its potent antimitotic and cytotoxic activities. Initially discovered and isolated from the Indian Ocean sea hare, Dolabella auricularia, by G. R. Pettit and colleagues, this marine natural product has become a valuable lead compound in the development of novel anticancer therapeutics. Subsequent research has revealed that the true producer of this compound is likely a marine cyanobacterium, on which the sea hare feeds. This guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on the technical details relevant to researchers and drug development professionals.

Discovery and Initial Isolation

The journey to the discovery of this compound was a result of a large-scale, systematic investigation of marine organisms for potential antineoplastic agents. The research group of G. R. Pettit undertook the monumental task of collecting and screening various marine invertebrates. The sea hare Dolabella auricularia, a mollusk found in the Indian Ocean, was identified as a promising source of potent cell growth inhibitory substances.[1]

The isolation of this compound from D. auricularia proved to be a formidable challenge due to its exceedingly low abundance. The process required the collection of approximately 1,600 kg of the sea hare to yield minute quantities of the pure compound, with reported yields in the range of 10⁻⁶ to 10⁻⁷ percent.[1] This scarcity underscored the need for highly efficient and sensitive isolation techniques and, later, for synthetic and biosynthetic approaches to obtain sufficient quantities for further development.

While the original source was identified as the sea hare, subsequent investigations led to the isolation of this compound from a benthic marine cyanobacterium.[2] This finding suggests that the cyanobacterium is the actual producer of the compound, which is then accumulated in the sea hare through its diet.

Physicochemical Properties and Structure

This compound is a linear depsipeptide, a class of compounds characterized by the presence of both peptide and ester bonds in their structure. Its systematic name is (2S)-1-[(2S)-2-Benzyl-3-methoxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-3-methyl-1-oxo-2-butanyl N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinamide. The molecular formula of this compound is C₄₅H₆₈N₆O₉, with a molecular weight of 837.06 g/mol . The complex structure of this compound, which includes several unusual amino acid residues, contributes to its potent biological activity.

Experimental Protocols: Isolation from Dolabella auricularia

The original isolation of this compound from Dolabella auricularia by Pettit's group was a multi-step, bioassay-guided fractionation process. While the full, detailed experimental protocol from the primary literature is not available in the publicly accessible search results, the general strategy involved the following key stages:

-

Extraction: Large quantities of the collected sea hare were subjected to solvent extraction to obtain a crude extract containing a complex mixture of natural products.

-

Bioassay-Guided Fractionation: The crude extract was then systematically fractionated using various chromatographic techniques. The murine P388 lymphocytic leukemia cell line was utilized as a bioassay to guide the purification process, with fractions exhibiting the highest cytotoxicity being selected for further separation.

-

Chromatography: A series of chromatographic steps were employed to progressively enrich and purify the active components. This likely included techniques such as solvent-solvent partitioning, column chromatography on silica gel, and other advanced chromatographic methods to separate the structurally similar dolastatins.

-

Final Purification: The final purification of this compound was achieved through high-performance liquid chromatography (HPLC), yielding a pure, amorphous powder.

The extreme difficulty and low yield of this process highlight the importance of later developments in the total synthesis of this compound and its analogs, which have been crucial for advancing its preclinical and clinical evaluation.

Biological Activity and Mechanism of Action

This compound is a potent antimitotic agent that exerts its cytotoxic effects by disrupting microtubule dynamics.[3][4] This mechanism is central to its anticancer properties.

Inhibition of Tubulin Polymerization

The primary molecular target of this compound is tubulin, the protein subunit that polymerizes to form microtubules. Microtubules are essential components of the cytoskeleton and play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. This compound inhibits the polymerization of tubulin, leading to the disruption of the microtubule network.[3][4] This interference with microtubule dynamics arrests the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis (programmed cell death).[3]

Signaling Pathways

Recent studies have elucidated some of the key signaling pathways that are modulated by this compound, contributing to its anticancer effects.

-

HIF-1α Dependent Cytotoxicity: The cytotoxic activity of this compound has been shown to be partially dependent on the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] HIF-1α is a transcription factor that plays a crucial role in the adaptation of cancer cells to hypoxic (low oxygen) environments, promoting angiogenesis and cell survival. This compound has been observed to suppress HIF-1α mediated cancer cell viability.[2]

-

Induction of Apoptosis: this compound induces apoptosis through multiple pathways. It has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[3] Specifically, it can induce apoptosis via the Fas (CD95)/Fas-L (CD95-L)-mediated pathway.[3] Furthermore, in small cell lung cancer cells, this compound has been shown to induce apoptosis in association with the phosphorylation of Bcl-2, an anti-apoptotic protein.

Quantitative Data: Cytotoxicity of this compound

The potent cytotoxic activity of this compound has been demonstrated against a wide range of cancer cell lines. The following table summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| NCI-H69 | Small Cell Lung Cancer | 0.039 - 28.8 | [3] |

| NCI-H82 | Small Cell Lung Cancer | 0.039 - 28.8 | [3] |

| NCI-H345 | Small Cell Lung Cancer | 0.039 - 28.8 | [3] |

| NCI-H446 | Small Cell Lung Cancer | 0.039 - 28.8 | [3] |

| L1210 | Murine Leukemia | 3 | [4] |

| Human Burkitt Lymphoma | Lymphoma | 3 | [4] |

| CHO | Chinese Hamster Ovary | 5 | [4] |

Visualizations: Signaling Pathways and Experimental Workflow

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Caption: General workflow for the isolation of this compound from Dolabella auricularia.

Caption: Mechanism of action of this compound, including its effects on microtubules and signaling pathways.

Conclusion and Future Directions

This compound, originally isolated from the sea hare Dolabella auricularia, stands as a testament to the potential of marine natural products in drug discovery. Its potent antimitotic activity, mediated through the inhibition of tubulin polymerization and modulation of key cancer-related signaling pathways, has established it as a significant lead compound. The challenges associated with its isolation from natural sources have been largely overcome by advances in synthetic chemistry, enabling the production of this compound and a plethora of its analogs for further investigation.

Current and future research will likely focus on several key areas:

-

Development of Analogs: The synthesis and evaluation of new this compound analogs with improved efficacy, reduced toxicity, and better pharmacokinetic profiles.

-

Antibody-Drug Conjugates (ADCs): The use of this compound and its derivatives as payloads for ADCs, a targeted cancer therapy approach that delivers the cytotoxic agent directly to tumor cells.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents to enhance therapeutic outcomes and overcome drug resistance.

-

Elucidation of Resistance Mechanisms: Understanding the mechanisms by which cancer cells may develop resistance to this compound to devise strategies to circumvent this issue.

References

- 1. This compound from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. US8163698B2 - this compound derivatives - Google Patents [patents.google.com]

- 4. escholarship.org [escholarship.org]

The Enigmatic Architecture of Dolastatin 15 Biosynthesis in Cyanobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolastatin 15, a potent antineoplastic agent, belongs to a class of complex natural products synthesized by marine cyanobacteria. Originally isolated from the sea hare Dolabella auricularia, its true producers are now recognized as cyanobacteria, primarily from the genera Symploca and Moorea. Despite its significant therapeutic potential, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide provides an in-depth exploration of the putative biosynthetic machinery responsible for this compound assembly. Drawing parallels from the well-characterized biosynthesis of the related compound dolastatin 10, this document outlines the likely enzymatic players, precursor molecules, and the modular logic of its synthesis. Furthermore, it details robust experimental protocols for the identification, characterization, and heterologous expression of the this compound biosynthetic gene cluster, offering a roadmap for future research and bioengineering efforts.

Introduction

The dolastatins are a family of cytotoxic peptides and depsipeptides that have garnered significant interest in the field of oncology for their potent tubulin-inhibiting properties. This compound, a linear peptide, has demonstrated remarkable anticancer activity. The sustainable supply of this compound and the generation of novel, more effective analogs are contingent on a thorough understanding of its biosynthesis. This guide aims to consolidate the current understanding and provide a predictive framework for the biosynthetic pathway of this compound, leveraging the knowledge of similar non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems in cyanobacteria.

The Putative Biosynthetic Pathway of this compound

Based on the structure of this compound and the known biosynthetic logic of the closely related dolastatin 10, a putative biosynthetic pathway involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line is proposed. The biosynthesis is predicted to be orchestrated by a dedicated gene cluster encoding a series of modular enzymes.

Precursor Molecules

The assembly of this compound requires the following precursor molecules:

-

Proteinogenic amino acids: L-Valine, L-Proline

-

Non-proteinogenic amino acids: Dolavaline (Dov), N-methyl-L-valine (MeVal)

-

A polyketide-derived unit: A modified proline derivative at the C-terminus.

Proposed Enzymatic Machinery

The this compound biosynthetic gene cluster is hypothesized to encode a multi-enzyme complex with the following key components:

-

Non-Ribosomal Peptide Synthetases (NRPS): A series of modular enzymes responsible for the activation and sequential condensation of the amino acid precursors. Each module is typically composed of:

-

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes peptide bond formation between the upstream peptidyl-T domain and the downstream aminoacyl-T domain.

-

-

Polyketide Synthase (PKS): At least one PKS module is predicted to be involved in the synthesis of the C-terminal moiety. A typical PKS module consists of:

-

Ketosynthase (KS) domain: Catalyzes the decarboxylative condensation of an extender unit (e.g., malonyl-CoA) with the growing polyketide chain.

-

Acyltransferase (AT) domain: Selects and loads an extender unit onto the Acyl Carrier Protein.

-

Acyl Carrier Protein (ACP) domain: Tethers the growing polyketide chain.

-

-

Tailoring Enzymes: A suite of enzymes that modify the peptide backbone, including:

-

Methyltransferases (MT): Responsible for the N-methylation of valine to form N-methyl-valine.

-

Oxidoreductases/Reductases: Involved in the modifications of the proline residue and the PKS-derived unit.

-

Thioesterase (TE): Catalyzes the release of the final product from the enzyme complex.

-

Visualizing the Putative Biosynthetic Pathway

The following diagram illustrates the proposed modular assembly of this compound.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

The following sections outline detailed methodologies for the identification and characterization of the this compound biosynthetic gene cluster.

Identification of the this compound Biosynthetic Gene Cluster

This workflow describes the steps to identify the putative this compound biosynthetic gene cluster from a producing cyanobacterium.

Dolastatin 15: A Technical Guide to its Mechanism of Action on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolastatin 15, a natural depsipeptide originally isolated from the sea hare Dolabella auricularia, is a potent antimitotic agent that has garnered significant interest in oncology research.[1][2] Structurally related to the well-studied Dolastatin 10, it exerts its powerful cytotoxic effects primarily by disrupting microtubule dynamics, a critical process for cell division.[3][4] This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its interaction with tubulin. It consolidates quantitative data, details key experimental methodologies, and visualizes the molecular pathways and experimental workflows to offer a comprehensive resource for the scientific community. Despite its high potency in cellular assays, this compound exhibits a paradoxically weak interaction with purified tubulin in vitro, suggesting complex cellular mechanisms may contribute to its overall activity.[1][5]

Interaction with Tubulin and Binding Characteristics

This compound is classified as a microtubule-destabilizing agent that functions by inhibiting tubulin polymerization.[3][6] Its primary molecular target is the tubulin heterodimer, the fundamental building block of microtubules.

Binding Site on Tubulin

Biochemical evidence strongly suggests that this compound binds to the Vinca domain on β-tubulin.[1][5][7] This classification is based on competition studies and its structural similarity to Dolastatin 10, a known Vinca domain ligand.[1][8] However, its interaction within this domain is distinct. This compound does not inhibit the binding of Vinca alkaloids like vincristine noncompetitively, as Dolastatin 10 does; instead, it only inhibits tubulin-dependent GTP hydrolysis.[1]

Binding Affinity and Polymerization Inhibition

A notable characteristic of this compound is its relatively weak interaction with purified tubulin in biochemical assays, which contrasts with its potent low-nanomolar cytotoxicity.[1][5] This suggests that its full mechanism of action within a cellular context may involve factors beyond simple tubulin binding.

-

Inhibition of Tubulin Polymerization: The half-maximal inhibitory concentration (IC50) for this compound in glutamate-induced tubulin polymerization assays is 23 µM .[1] This is significantly weaker than that of Dolastatin 10 (1.2 µM) and vinblastine (1.5 µM).[1]

-

Binding Affinity (Kd): The apparent dissociation constant (Kd) for the this compound-tubulin interaction was determined to be approximately 30 µM using Hummel-Dreyer equilibrium chromatography.[5] This high Kd value confirms a weak binding affinity in vitro.[5][9]

Mechanism of Action: From Microtubule Disruption to Mitotic Arrest

This compound's primary mechanism is the disruption of microtubule dynamics, which are essential for the formation and function of the mitotic spindle during cell division.

Inhibition of Microtubule Assembly

By binding to tubulin, this compound inhibits its polymerization into microtubules.[3][4] In cellular environments, this leads to a significant loss of microtubules. Studies in Chinese hamster ovary (CHO) cells showed a moderate loss of microtubules at IC50 concentrations and a complete disappearance at concentrations 10-fold higher.[1] This depolymerizing effect prevents the formation of a functional mitotic spindle.

Mitotic Arrest and Cellular Consequences

The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[3][10] This prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.[3][10]

A key study revealed that this compound-induced mitotic arrest involves a loss of tension across kinetochore pairs. This lack of tension leads to the accumulation of the checkpoint protein BubR1 at the kinetochores, signaling a halt to the cell cycle.[11]

Beyond Tubulin: The Role of HIF-1α

Recent research has uncovered an additional layer to this compound's mechanism. It has been shown to suppress the viability of cancer cells and vascularization through a Hypoxia-Inducible Factor 1-alpha (HIF-1α) dependent mechanism.[3][6] The disruption of the microtubule cytoskeleton has been linked to the downstream inhibition of HIF-1α and its target, VEGF, which is crucial for angiogenesis.[3] This suggests that the anti-angiogenic effects of this compound may contribute significantly to its overall anticancer activity, positioning it as a potential vascular disrupting agent.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: IC50 Values for Cell Growth Inhibition

| Cell Line | Cell Type | This compound IC50 (nM) | Reference |

|---|---|---|---|

| L1210 | Murine Leukemia | 3 | [1] |

| Human Burkitt Lymphoma | Human Lymphoma | 3 | [1] |

| CHO | Chinese Hamster Ovary | 5 | [1] |

| HeLa | Human Cervical Cancer | 2.8 | [11] |

| HCT116 (parental) | Human Colorectal Carcinoma | 2.2 | [3] |

| HCT116 (VEGF −/−) | Human Colorectal Carcinoma | 5.4 |[3] |

Table 2: Comparative Inhibition of Tubulin Polymerization and Binding Affinity

| Compound | IC50 (Tubulin Polymerization, µM) | Apparent Kd (µM) | Reference |

|---|---|---|---|

| This compound | 23 | ~30 | [1][5] |

| Dolastatin 10 | 1.2 | N/A | [1] |

| Vinblastine | 1.5 | N/A |[1] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the rate and extent of microtubule formation by monitoring changes in light scattering.

-

Principle: Microtubule polymerization causes an increase in turbidity, which can be measured as an increase in absorbance at 340-350 nm.[12][13]

-

Materials:

-

Purified tubulin (>99%), lyophilized or frozen.

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

GTP solution (100 mM).

-

Glycerol.

-

This compound and control compounds (e.g., paclitaxel, nocodazole).

-

Temperature-controlled spectrophotometer with a 96-well plate reader.

-

-

Protocol:

-

Reconstitute tubulin on ice to a final concentration of 2-4 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 5-10% glycerol.[12][13] Keep the solution strictly on ice.

-

Add 10 µL of 10x concentrated this compound (or other test compounds) diluted in General Tubulin Buffer to designated wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding 90-100 µL of the cold tubulin solution to each well.[12]

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[12]

-

The IC50 value is determined as the concentration of this compound that reduces the maximum rate of polymerization by 50% compared to the vehicle control.[13]

-

Hummel-Dreyer Equilibrium Gel Filtration Chromatography

This method is used to measure the binding of a small molecule (ligand) to a protein.

-

Principle: A gel filtration column is pre-equilibrated with a buffer containing a known concentration of the radiolabeled ligand ([³H]this compound). When the protein (tubulin) is passed through the column, it binds the ligand, creating a protein-ligand complex peak followed by a trough in the elution profile. The amount of bound ligand is quantified by the area of the trough.

-

Materials:

-

[³H]this compound.

-

Purified tubulin.

-

Sephadex G-50 superfine resin.[5]

-

Chromatography column.

-

Equilibration buffer.

-

Scintillation counter.

-

-

Protocol:

-

Pack a column with Sephadex G-50 superfine resin.

-

Equilibrate the column extensively with buffer containing a known concentration of [³H]this compound until the radioactivity of the eluate is constant.

-

Apply a sample of tubulin (at a concentration significantly higher than the expected Kd) dissolved in the equilibration buffer to the column.

-

Elute the column with the same equilibration buffer, collecting fractions.

-

Measure the radioactivity of each fraction using a scintillation counter.

-

A peak of radioactivity corresponding to the tubulin-[³H]this compound complex will elute first, followed by a trough representing the amount of ligand bound to the protein.

-

Calculate the concentration of bound and free ligand to determine the dissociation constant (Kd). For competition assays, a non-radiolabeled competitor drug is included in the equilibration buffer.[5]

-

Immunofluorescence Microscopy of Cellular Microtubules

This technique visualizes the microtubule network within cells to assess the effects of drug treatment.

-

Principle: Cells are treated with the compound, then fixed and permeabilized. A primary antibody specific to α-tubulin is used to label the microtubules, followed by a fluorescently-labeled secondary antibody for visualization.

-

Materials:

-

Adherent cells (e.g., HeLa, CHO) grown on coverslips.

-

This compound.

-

Fixative (e.g., 4% formaldehyde or ice-cold methanol).

-

Permeabilization buffer (e.g., PBS with 0.5% Triton X-100).[13]

-

Blocking buffer (e.g., PBS with 2% BSA).

-

Primary antibody: mouse anti-α-tubulin.

-

Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488).

-

Nuclear stain (e.g., DAPI).

-

Fluorescence microscope.

-

-

Protocol:

-

Seed cells on glass coverslips and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 4-24 hours).

-

Wash the cells with PBS and fix them with 4% formaldehyde for 20-30 minutes at room temperature.[13][14]

-

Wash again and permeabilize the cell membranes with Triton X-100 buffer for 10-20 minutes.[13][14]

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody (e.g., 1:5000 dilution) for 1 hour.[13]

-

Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour.

-

Wash, mount the coverslips onto slides, and visualize the microtubule network and nuclear morphology using a fluorescence microscope.

-

Visualizations: Pathways and Workflows

Caption: Molecular mechanism of this compound leading to mitotic arrest and apoptosis.

Caption: Workflow for assessing this compound's effect on tubulin polymerization.

Caption: Logical relationship of this compound's action on cellular processes.

References

- 1. This compound, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. This compound from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of the Tertiary Amide Chemical Space of this compound Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound binds in the vinca domain of tubulin as demonstrated by Hummel-Dreyer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] this compound binds in the vinca domain of tubulin as demonstrated by Hummel-Dreyer chromatography. | Semantic Scholar [semanticscholar.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Dolastatin 15: A Technical Guide to its Role in G2/M Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolastatin 15, a natural depsipeptide originally isolated from the marine mollusk Dolabella auricularia, is a potent antimitotic agent that has demonstrated significant cytotoxic activity against a range of cancer cell lines[1][2][3][4]. As a member of the dolastatin family, it primarily functions by interfering with microtubule dynamics, a critical process for cell division. This disruption triggers a cascade of cellular events, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis[2][3][4][5]. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways.

Mechanism of Action: Interference with Microtubule Dynamics

This compound exerts its potent anticancer effects by targeting tubulin, the fundamental protein subunit of microtubules[1]. Unlike some other microtubule-targeting agents, this compound's interaction with tubulin is complex. While it is a potent inhibitor of cell growth, its direct inhibition of tubulin polymerization in vitro is relatively weak compared to agents like dolastatin 10 or vinblastine[1].

Despite this, at nanomolar concentrations within cells, this compound effectively disrupts microtubule integrity. This leads to a moderate loss of microtubules at its IC50 concentrations and complete disappearance at higher concentrations[1]. The disruption of normal microtubule assembly and disassembly dynamics prevents the formation of a functional mitotic spindle, a crucial apparatus for chromosome segregation during mitosis[2][3]. This interference triggers a mitotic checkpoint, causing cells to arrest in the G2/M phase of the cell cycle[2][3][4][5]. Studies have shown that this arrest is associated with a loss of tension across kinetochore pairs, leading to the accumulation of the tension-sensing checkpoint protein BuBR1 at the kinetochores, which sustains the mitotic arrest[6].

Quantitative Data: Growth Inhibitory Activity

This compound has shown potent growth inhibitory activity across various cancer cell lines, with IC50 values typically in the low nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Murine Leukemia | 3 | [1] |

| Human Burkitt Lymphoma | Lymphoma | 3 | [1] |

| Chinese Hamster Ovary (CHO) | Ovarian Cancer | 5 | [1] |

| NCI-H69 | Small Cell Lung Cancer | 0.039 - 28.8 (range) | [4][5] |

| NCI-H82 | Small Cell Lung Cancer | 0.039 - 28.8 (range) | [4][5] |

| NCI-H345 | Small Cell Lung Cancer | 0.039 - 28.8 (range) | [4][5] |

| NCI-H446 | Small Cell Lung Cancer | 0.039 - 28.8 (range) | [4][5] |

| RPMI8226 | Multiple Myeloma | Not specified | [2][3][4] |

| U266 | Multiple Myeloma | Not specified | [2][3][4] |

| IM9 | Multiple Myeloma | Not specified | [2][3][4] |

| HeLa | Cervical Cancer | 2.8 ± 0.3 | [6] |

| Human Ovarian & Colon Carcinoma Panels | Ovarian & Colon Cancer | Mean IC50: 2.1 | [7] |

| Assay Type | Target | IC50 (µM) | Reference |

| Glutamate-induced tubulin polymerization | Tubulin | 23 | [1] |

Induction of Apoptosis: A Dual-Pathway Approach

Prolonged G2/M arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. Evidence suggests that this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[2][3][4].

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis. Key events in this pathway include:

-

Bcl-2 Family Modulation: this compound treatment is associated with the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2[5]. It also increases the expression of the pro-apoptotic protein Bax[2]. This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization.

-

Mitochondrial Depolarization: The change in Bcl-2 family protein activity leads to a loss of the mitochondrial membrane potential (ΔΨm)[2].

-

Caspase Activation: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm. Cytochrome c, along with Apaf-1, activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3[2].

Extrinsic (Death Receptor) Pathway

This compound also engages the extrinsic pathway, which is initiated by cell surface death receptors:

-

p53 Activation: The compound induces the phosphorylation of the tumor suppressor protein p53 at Serine 15 and Serine 20[2]. Activated p53 is a known transcriptional activator of death receptors like Fas (CD95)[2].

-

Caspase-8 Activation: Engagement of the Fas receptor leads to the activation of the initiator caspase-8[2].

-

Crosstalk with Intrinsic Pathway: Activated caspase-8 can cleave the protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to further promote the intrinsic pathway, creating a positive feedback loop that amplifies the apoptotic signal[2].

Signaling Pathway and Workflow Visualizations

This compound-Induced G2/M Arrest Pathway

Caption: this compound disrupts tubulin, leading to mitotic arrest.

This compound-Induced Apoptosis Signaling Pathways

Caption: Dual apoptotic pathways activated by this compound.

Experimental Workflow: Cell Cycle Analysis via Flow Cytometry

Caption: Workflow for analyzing cell cycle distribution.

Experimental Workflow: Western Blotting for Apoptotic Proteins

Caption: Standard procedure for Western blot analysis.

Experimental Protocols

Cell Viability / Growth Inhibition (MTT Assay)

This protocol is adapted from methodologies used to determine the IC50 values of this compound[5].

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 100 nM) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is based on standard methods for assessing cell cycle distribution by flow cytometry[5][8][9][10].

-

Cell Culture and Treatment: Plate approximately 1x10^6 cells and treat with this compound at the desired concentration (e.g., 1x and 10x IC50) for 24 hours.

-

Harvesting: Harvest both adherent and floating cells. Wash the combined cell population with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is proportional to the DNA content. Use appropriate software to gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Bcl-2 Family and Caspase Proteins

This protocol outlines the general steps for detecting protein expression and phosphorylation changes, as described in studies on this compound[5][11][12].

-

Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-phospho-Bcl-2, anti-Bax, anti-cleaved-Caspase-3, anti-p53) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Caspase-3 Activity Assay (Colorimetric)

This protocol is based on commercially available kits that measure the activity of executioner caspases[13][14][15].

-

Cell Treatment: Induce apoptosis in cells by treating with this compound for a specified time. Include an untreated negative control.

-

Lysis: Lyse 1-5 x 10^6 cells in a chilled cell lysis buffer provided with the kit. Incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C. Collect the supernatant.

-

Assay Reaction: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours. Activated caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroanilide (pNA).

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Conclusion

This compound is a powerful antimitotic agent that effectively induces cell cycle arrest and apoptosis in a variety of cancer models. Its primary mechanism involves the disruption of microtubule dynamics, which triggers a G2/M phase checkpoint. The sustained arrest activates a dual apoptotic program involving both the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and caspase-9 activation, and the extrinsic death receptor pathway, involving p53 and caspase-8. The comprehensive data and methodologies presented in this guide offer a foundational resource for researchers investigating this compound and similar microtubule-targeting agents in the context of cancer therapy and drug development.

References

- 1. This compound, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. A natural peptide, this compound, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of mitotic arrest induced by this compound involves loss of tension across kinetochore pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumour evaluation of dolastatins 10 and 15 and their measurement in plasma by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Procedure and precautions of cell cycle detection [elabscience.com]

- 10. assaygenie.com [assaygenie.com]

- 11. edspace.american.edu [edspace.american.edu]

- 12. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. mpbio.com [mpbio.com]

- 15. abcam.com [abcam.com]

Physicochemical Properties of Dolastatin 15 and its Analogues: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of the potent antimitotic agent Dolastatin 15 and its structurally related analogues. The document is intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.

Introduction

This compound is a naturally occurring depsipeptide originally isolated from the sea hare Dolabella auricularia. It belongs to a class of powerful antimitotic agents that have garnered significant interest in the development of novel anticancer therapeutics.[1][2] this compound exerts its biological effects primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3] Recent studies have also elucidated its role in the suppression of the HIF-1α signaling pathway, suggesting a multi-faceted mechanism of action.[3] This guide will delve into the key physicochemical characteristics of this compound and its analogues, provide detailed experimental protocols for their synthesis and biological evaluation, and visualize the associated signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its notable analogues, Cemadotin and Tasidotin, are summarized in the table below. These properties are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| This compound | C45H68N6O9 | 837.06 | [Image of this compound structure] |

| Cemadotin | C46H69N7O8 | 852.1 | [Image of Cemadotin structure] |

| Tasidotin | C48H75N7O8 | 882.16 | [Image of Tasidotin structure] |

Biological Activity and Structure-Activity Relationship (SAR)

The cytotoxic and antiproliferative activities of this compound and its analogues have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key measure of their potency. The following tables summarize the in vitro activity of this compound and a selection of its synthetic analogues.

Table 3.1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-H69 | Small Cell Lung Cancer | 0.039 | [1] |

| NCI-H82 | Small Cell Lung Cancer | 28.8 | [1] |

| NCI-H345 | Small Cell Lung Cancer | 1.5 | [1] |

| NCI-H446 | Small Cell Lung Cancer | 0.8 | [1] |

| RPMI8226 | Multiple Myeloma | - | [1] |

| U266 | Multiple Myeloma | - | [1] |

| IM9 | Multiple Myeloma | - | [1] |

Table 3.2: Structure-Activity Relationship of this compound Analogues

| Analogue | Modification | Cell Line | IC50 (µM) | Reference |

| 5a | N-substituted cemadotin-like backbone | PC-3 | >10 | [4] |

| 5a | N-substituted cemadotin-like backbone | HCT-116 | >10 | [4] |

| 5a | N-substituted cemadotin-like backbone | MDA-MB-468 | 4.8 | [4] |

| 5h | Thiazole moiety instead of phenyl | PC-3 | 0.03 | [4] |

| 5h | Thiazole moiety instead of phenyl | HCT-116 | 0.05 | [4] |

| 5h | Thiazole moiety instead of phenyl | MDA-MB-468 | 0.024 | [4] |

| Cemadotin | Reference | PC-3 | 0.0013 | [4] |

| Cemadotin | Reference | HCT-116 | 0.001 | [4] |

| Cemadotin | Reference | MDA-MB-468 | 0.0025 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound and its analogues, based on established literature.

Synthesis of this compound Analogues

A representative protocol for the synthesis of this compound analogues can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions.

Workflow for the Synthesis of this compound Analogues

Protocol:

-

Solid-Phase Peptide Synthesis (SPPS):

-

The protected peptide fragment is assembled on a solid support resin (e.g., 2-chlorotrityl chloride resin).

-

Fmoc-protected amino acids are sequentially coupled using a standard Fmoc-SPPS strategy.

-

Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide) are used for peptide bond formation.

-

The Fmoc protecting group is removed at each step using a solution of piperidine in DMF.

-

After the desired peptide sequence is assembled, the peptide is cleaved from the resin.

-

-

Solution-Phase Coupling:

-

The cleaved and protected peptide fragment is then coupled with the C-terminal precursor molecule in solution.

-

Coupling is typically performed using a suitable coupling agent.

-

-

Purification and Characterization:

-

The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

-

In Vitro Cytotoxicity Assay (Resazurin Assay)

This protocol is adapted from studies evaluating the cytotoxicity of this compound analogues.[4]

Workflow for Resazurin Cytotoxicity Assay

Protocol:

-

Cell Seeding: Cancer cells (e.g., PC-3, HCT-116, MDA-MB-468) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound or its analogues. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Resazurin Addition: After the incubation period, a resazurin-based solution is added to each well.

-

Fluorescence Measurement: The plates are incubated for a further period to allow for the conversion of resazurin to the fluorescent resorufin by viable cells. The fluorescence is then measured using a plate reader at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay is crucial for confirming the mechanism of action of this compound and its analogues as microtubule-destabilizing agents.

Protocol:

-

Reaction Setup: A reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing PIPES, MgCl2, EGTA, and glycerol), GTP, and the test compound (this compound or analogue) or a vehicle control is prepared in a 96-well plate.

-

Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.

-

Turbidity Measurement: The extent of tubulin polymerization is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a temperature-controlled microplate reader.

-

Data Analysis: The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control. The IC50 value for tubulin polymerization inhibition can be calculated from a dose-response curve.

Signaling Pathways

This compound's anticancer activity is primarily attributed to its interaction with the microtubule network. However, downstream effects on signaling pathways, such as the HIF-1α pathway, are also significant.

This compound-Mediated Microtubule Disruption and HIF-1α Inhibition

This compound binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule cytoskeleton leads to mitotic arrest and apoptosis. Furthermore, an intact microtubule network is required for the proper function and stabilization of the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in tumor progression and angiogenesis. By disrupting microtubules, this compound indirectly leads to the destabilization and degradation of HIF-1α, thereby inhibiting its downstream pro-survival and pro-angiogenic signaling.[3]

Conclusion

This compound and its analogues represent a promising class of antineoplastic agents with a potent and multifaceted mechanism of action. Their ability to disrupt microtubule dynamics and inhibit the HIF-1α signaling pathway makes them attractive candidates for further preclinical and clinical development. The data and protocols presented in this technical guide provide a valuable resource for researchers dedicated to advancing the field of cancer therapeutics. Further exploration of the structure-activity relationships and the development of novel analogues with improved pharmacological profiles are warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antineoplastic agents 360. Synthesis and cancer cell growth inhibitory studies of this compound structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of the Tertiary Amide Chemical Space of this compound Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cytotoxic Potential of Dolastatin 15: An In-depth Preclinical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies on the cytotoxicity of Dolastatin 15, a potent antimitotic agent originally isolated from the sea hare Dolabella auricularia. This document delves into the core mechanisms of its cytotoxic action, presents quantitative data from various cancer cell line studies, and outlines detailed experimental protocols for key assays. Visualizations of the implicated signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its preclinical profile.

Core Mechanism of Action: Tubulin Destabilization and Apoptotic Induction

This compound exerts its potent cytotoxic effects primarily by interfering with tubulin dynamics.[1][2][3] Similar to its analogue Dolastatin 10, it inhibits tubulin polymerization, leading to a disruption of the microtubule network.[1][4] This disruption is a critical event that triggers a cascade of cellular responses, culminating in cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[1][5][6][7][8]

While the interaction with tubulin is a central tenet of its mechanism, some studies suggest that its effects may not be exclusively confined to microtubule disruption, indicating the possibility of other contributing mechanisms to its overall potent cytotoxicity.[1] One such identified mechanism involves the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, where this compound has been shown to exhibit HIF-1α-dependent cytotoxicity.[1]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's effectiveness in inhibiting biological or biochemical functions, are consistently in the low nanomolar range, highlighting its significant anticancer potential.[1][4][5]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 (parental) | Colorectal Carcinoma | 2.2 | [1] |

| HCT116HIF-1α-/- | Colorectal Carcinoma | ~5.5 | [1] |

| HCT116HIF-1α-/-HIF-2α-/- | Colorectal Carcinoma | ~9.2 | [1] |

| HCT116VEGF-/- | Colorectal Carcinoma | 5.4 | [1] |

| L1210 | Murine Leukemia | 3 | [4] |

| Burkitt Lymphoma | Human Burkitt Lymphoma | 3 | [4] |

| CHO | Chinese Hamster Ovary | 5 | [4] |

| NCI-H69 | Small Cell Lung Cancer | 0.039 - 28.8 | [5][6] |

| NCI-H82 | Small Cell Lung Cancer | 0.039 - 28.8 | [5][6] |

| NCI-H345 | Small Cell Lung Cancer | 0.039 - 28.8 | [5][6] |

| NCI-H446 | Small Cell Lung Cancer | 0.039 - 28.8 | [5][6] |

| RPMI8226 | Multiple Myeloma | 0.5 - 1 | [7] |

| U266 | Multiple Myeloma | 0.5 - 1 | [7] |

| IM9 | Multiple Myeloma | 0.5 - 1 | [7] |

| A549 | Lung Carcinoma | 0.74 | [9] |

| Human Lymphoma | Lymphoma | 0.0013 - 10 | [9] |

| Colon Cancer | Colon Cancer | 0.0013 - 10 | [9] |

| Ovarian Tumor | Ovarian Cancer | 0.0013 - 10 | [9] |

Signaling Pathways and Experimental Workflows

To elucidate the molecular mechanisms underlying this compound's cytotoxicity, various signaling pathways and experimental workflows are commonly investigated.

Core mechanism of this compound cytotoxicity.

The induction of apoptosis by this compound is a multifaceted process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] In multiple myeloma cells, this compound has been shown to activate caspase-9 (a key initiator of the mitochondrial pathway) and caspase-8 (a key initiator of the Fas/Fas-L pathway).[7] Furthermore, in small cell lung cancer cells, its apoptotic activity is associated with the phosphorylation of Bcl-2.[6]

References

- 1. This compound from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of the Tertiary Amide Chemical Space of this compound Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the discovery and development of anticancer agents from marine cyanobacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00019F [pubs.rsc.org]

- 4. This compound, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Dolastatin 15 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 15 is a potent antimitotic agent originally isolated from the marine sea hare Dolabella auricularia. It is a synthetic depsipeptide that has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][3][4][5] Recent studies have also implicated its role in suppressing HIF-1α mediated cancer cell viability and vascularization.[4][6] These properties make this compound a compound of interest in oncology research and drug development, including its use as a payload in antibody-drug conjugates (ADCs).[3]

This document provides detailed protocols for assessing the in vitro cell viability of cancer cells treated with this compound, utilizing two common colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay. It also includes a summary of reported IC50 values and a diagram of the key signaling pathways affected by this compound.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various human cancer cell lines, as reported in the literature. These values highlight the potent cytotoxic activity of this compound across different cancer types.

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| HCT116 (parental) | Colorectal Carcinoma | 2.2 | MTT | [4] |

| HCT116 (HIF-1α/HIF-2α double knockout) | Colorectal Carcinoma | 11.2 | MTT | [4] |

| HCT116 (VEGF knockout) | Colorectal Carcinoma | 5.4 | MTT | [4] |

| NCI-H69 | Small Cell Lung Cancer | 0.039 - 28.8 | MTT | [3][7] |

| NCI-H82 | Small Cell Lung Cancer | 0.039 - 28.8 | MTT | [3][7] |

| NCI-H345 | Small Cell Lung Cancer | 0.039 - 28.8 | MTT | [3][7] |

| NCI-H446 | Small Cell Lung Cancer | 0.039 - 28.8 | MTT | [3][7] |

| L1210 | Murine Leukemia | 3 | Not Specified | [2] |

| Human Burkitt lymphoma | Lymphoma | 3 | Not Specified | [2] |

| CHO | Chinese Hamster Ovary | 5 | Not Specified | [2] |

| RPMI8226 | Multiple Myeloma | Not Specified | Not Specified | [3][5] |

| U266 | Multiple Myeloma | Not Specified | Not Specified | [3][5] |

| IM9 | Multiple Myeloma | Not Specified | Not Specified | [3][5] |

| PC-3 | Prostate Adenocarcinoma | Not Specified | Resazurin | [8] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | Resazurin | [8] |

| MDA-MB-435 | Melanoma | 4 | Not Specified | [9] |

| HS 578-T | Breast Carcinoma | 200 | Not Specified | [9] |

Experimental Protocols

Two robust and widely used methods for determining in vitro cell viability upon treatment with this compound are the MTT and SRB assays. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein.[10][11][12]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard MTT assay procedures and specifics from studies involving this compound.[4][11][12][13][14]

Materials:

-

This compound

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[14]

-

Include wells with medium only as a blank control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A common solvent for initial stock is DMSO.[4] Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).[4]

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the treatment wells).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Protocol 2: Sulforhodamine B (SRB) Assay

This protocol is based on standard SRB assay methodologies.[10][15][16]

Materials:

-

This compound

-

Selected adherent cancer cell line(s)

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Wash solution (1% v/v acetic acid)

-

Solubilization solution (10 mM Tris base, pH 10.5)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Cell Fixation:

-

Washing and Staining:

-

Removal of Unbound Dye:

-

After staining, quickly wash the plates at least three times with 1% acetic acid to remove any unbound SRB dye.[15]

-

Allow the plates to air-dry completely.

-

-

Dye Solubilization:

-

Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]

-

Place the plate on a shaker for 10 minutes to ensure the dye is fully dissolved.

-

-

Data Acquisition:

-

Data Analysis:

-

Follow step 6 from the MTT assay data analysis section.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound in vitro cell viability assay.

This compound Signaling Pathway

Caption: Key signaling pathways affected by this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A natural peptide, this compound, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of the Tertiary Amide Chemical Space of this compound Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular Activation and Deactivation of Tasidotin, an Analog of this compound: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. zellx.de [zellx.de]

Application of Dolastatin 15 in Multiple Myeloma Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 15, a synthetic analogue of a natural peptide isolated from the sea hare Dolabella auricularia, has emerged as a potent antineoplastic agent with significant activity against multiple myeloma (MM). As a powerful inhibitor of microtubule assembly, this compound disrupts cell division, leading to cell cycle arrest and apoptosis in malignant plasma cells. These application notes provide a comprehensive overview of the use of this compound in multiple myeloma cell culture, including its mechanism of action, effects on cellular signaling pathways, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its cytotoxic effects primarily by interfering with tubulin polymerization. This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis. In multiple myeloma cells, this compound has been shown to induce apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on various multiple myeloma cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (nM) | Treatment Duration (hours) | Assay |

| RPMI 8226 | 0.5 - 1.0 | 48 | MTS |

| U266 | 0.5 - 1.0 | 48 | MTS |

| IM-9 | 0.5 - 1.0 | 48 | MTS |

Data compiled from a study by Sato et al. (2007).

Signaling Pathways Affected by this compound

This compound triggers a cascade of signaling events in multiple myeloma cells, culminating in apoptosis. The primary pathways involved are the mitochondrial-mediated (intrinsic) and the Fas/FasL-mediated (extrinsic) pathways.

Caption: this compound induced apoptosis signaling pathways in multiple myeloma cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on multiple myeloma cell cultures.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on multiple myeloma cells.

Caption: Workflow for assessing cell viability using the MTS assay.

Materials:

-

Multiple myeloma cell lines (e.g., RPMI 8226, U266, IM-9)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution

-

96-well clear-bottom microplates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Microplate reader

Procedure:

-

Seed multiple myeloma cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations typically ranging from 0.01 nM to 100 nM. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Multiple myeloma cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and treat with this compound (e.g., at its IC50 concentration) for 24 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Multiple myeloma cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

This protocol is used to detect changes in the expression of key proteins involved in the cell cycle and apoptosis signaling pathways.

Caption: General workflow for Western Blot analysis.

Materials:

-

Treated multiple myeloma cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, cleaved Caspase-3, Fas, FasL, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treatment with this compound, lyse the cells and determine the protein concentration.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to the loading control to determine changes in protein expression.

Conclusion

This compound demonstrates potent anti-myeloma activity by inducing G2/M cell cycle arrest and apoptosis. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in multiple myeloma cell culture models. These studies are crucial for the continued development of novel therapeutic strategies for this challenging malignancy.

Application Notes and Protocols for the Preparation of Dolastatin 15-Based ADCs

For Targeted Cancer Therapy

Introduction

Dolastatin 15, a potent depsipeptide originally isolated from the sea hare Dolabella auricularia, is a powerful antimitotic agent that functions by inhibiting tubulin polymerization.[1][2][3] This activity disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2][4] Its high cytotoxicity, with IC50 values in the low nanomolar range for various cancer cell lines, makes it an excellent candidate for use as a payload in Antibody-Drug Conjugates (ADCs).[2][3]

ADCs represent a strategic approach to cancer therapy, designed to deliver highly potent cytotoxic agents like this compound directly to tumor cells. This is achieved by linking the drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This targeted delivery mechanism aims to maximize efficacy at the tumor site while minimizing systemic toxicity associated with traditional chemotherapy.

These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and characterization of this compound-based ADCs for researchers, scientists, and drug development professionals.

Mechanism of Action and ADC Design Considerations